molecular formula C16H21NO B8589323 1-(2-Naphthyl)-2-diethylaminoethanol

1-(2-Naphthyl)-2-diethylaminoethanol

Cat. No.: B8589323
M. Wt: 243.34 g/mol
InChI Key: IVTAFGCTHSFIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Naphthyl)-2-diethylaminoethanol is a specialized organic compound intended for research and development purposes. It features a naphthalene ring system linked to a diethylaminoethanol moiety, a structure that suggests potential applications in various scientific fields. Researchers may investigate this compound as a standard or intermediate in analytical chemistry, particularly in methods like High-Performance Liquid Chromatography (HPLC) coupled with solid-phase extraction and Nuclear Magnetic Resonance (SPE-NMR) for the identification of complex molecules in mixtures . The diethylaminoethanol group is a known precursor in synthesizing other chemicals, such as the local anesthetic procaine , and is used in ion-exchange chromatography as DEAE-cellulose . The naphthalene moiety is a common structural feature in dyes and aromatic amine research . It is critical to note that related aromatic amines, such as 2-naphthylamine, are classified as human carcinogens . Strict safety protocols are essential. Handle this compound with adequate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated laboratory fume hood. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-(diethylamino)-1-naphthalen-2-ylethanol

InChI

InChI=1S/C16H21NO/c1-3-17(4-2)12-16(18)15-10-9-13-7-5-6-8-14(13)11-15/h5-11,16,18H,3-4,12H2,1-2H3

InChI Key

IVTAFGCTHSFIIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 1-(2-Naphthyl)ethanol
  • Molecular Formula : C₁₂H₁₂O
  • Key Features: Neutral, non-ionizable alcohol with a 2-naphthyl group.
  • Physicochemical Properties :
    • logP : ~2.8 (hydrophobic)
    • Solubility : Low water solubility; stable across pH (adsorption is pH-independent) .
  • Applications : Competitive inhibitor of ethylbenzene dehydrogenase (EbDH) due to hydrophobic interactions with the enzyme’s binding pocket .
(b) Diethylaminoethanol (2-Diethylaminoethanol)
  • Molecular Formula: C₆H₁₅NO
  • Key Features: Basic amino alcohol without aromatic groups.
  • Physicochemical Properties :
    • logP : ~0.28 (hydrophilic)
    • Solubility : Miscible with water; forms salts in acidic conditions .
  • Applications : Intermediate in surfactants and pharmaceuticals .
(c) Propranolol
  • Key Features : Beta-blocker with a naphthyl-like aromatic group and secondary amine.
  • Comparison: Unlike 1-(2-Naphthyl)-2-diethylaminoethanol, propranolol has a fused bicyclic aromatic system and is ionizable (weak base, pKa ~9.4), leading to pH-dependent adsorption .

Physicochemical Properties Comparison

Property 1-(2-Naphthyl)-2-diethylaminoethanol 1-(2-Naphthyl)ethanol Diethylaminoethanol
Molecular Weight 243.34 172.23 117.19
logP ~3.5 2.8 0.28
Solubility Soluble in organic solvents/acidic pH Low water solubility Water-miscible
Ionizability Basic (pKa ~10–11) Non-ionizable Basic (pKa ~10)
Adsorption Behavior pH-dependent (ionizable) pH-independent pH-dependent
(a) Enzyme Inhibition
  • 1-(2-Naphthyl)ethanol: Acts as a competitive inhibitor of EbDH, with higher efficiency than (S)-1-phenylethanol due to bulky 2-naphthyl group fitting into hydrophobic pockets .
(b) Receptor Binding
  • Naphthyl-Piperazine Derivatives (): Compounds with 2-naphthyl groups show high affinity for 5-HT₇ receptors due to hydrophobic pocket interactions. The diethylamino group in 1-(2-Naphthyl)-2-diethylaminoethanol could mimic piperazine’s hydrogen-bonding capacity but with reduced steric bulk .

Pharmacological Potential

  • Selectivity Modulation: Similar to naphthyl-piperazine ligands (), the compound’s 2-naphthyl group may enhance selectivity for hydrophobic receptor pockets, while the diethylamino group could improve solubility and bioavailability .
  • Enzyme Interactions: Potential dual functionality as a hydrophobic binder and proton donor/acceptor in enzyme active sites.

Material Science

  • Surfactant Design: Combines hydrophobic (naphthyl) and hydrophilic (diethylamino) regions, suitable for micelle or liposome formulations .

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Hydrochloric or sulfuric acid (1–5 mol%).

  • Solvents : Ethanol or acetic acid at 60–80°C.

  • Yield : 70–85% after recrystallization.

A representative procedure from U.S. Patent 20090298949 (Table 1) demonstrates scalability:

ParameterValue
2-Naphthol10.0 g (0.069 mol)
Diethylamine7.5 mL (0.072 mol)
Formaldehyde (37%)5.6 mL (0.075 mol)
Reaction Time6 hours at 70°C
Isolated Yield82%

Challenges include controlling regioselectivity, as competing reactions at the naphthalene C1 position may occur. Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves this.

Nucleophilic Substitution of Halogenated Intermediates

Halogenated naphthalene precursors offer a direct route. For example, 1-chloro-2-(2-naphthyl)ethanol reacts with diethylamine in the presence of a base.

Catalytic Amination

BASF’s patent (US8318982) highlights a copper-chromite catalyst system for enhancing selectivity (Table 2):

Catalyst LoadingTemperaturePressureSelectivity
5 wt% Cu-Cr180°C50 bar H₂89%

This method avoids over-alkylation, a common side reaction in amine synthesis. The crude product is distilled under reduced pressure (b.p. 163–167°C at 10 mmHg).

Reductive Amination of Keto Intermediates

Reductive amination of 2-acetylnaphthalene with diethylamine and hydrogen gas offers an alternative pathway. Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction.

Process Parameters

  • Hydrogen Pressure : 30–50 bar.

  • Solvent : Methanol or THF.

  • Yield : 75–80%.

Side products like N,N-diethyl-2-(2-naphthyl)acetamide form if reaction temperatures exceed 100°C.

Epoxide Ring-Opening with Diethylamine

Glycidyl naphthyl ethers (e.g., 2-[(1-naphthyloxy)methyl]oxirane) react with diethylamine to yield the target compound. The epoxide’s strain drives nucleophilic attack at the less substituted carbon.

Stereochemical Considerations

The (S)-enantiomer predominates when using chiral catalysts like Jacobsen’s Co-salen complex (Table 3):

EpoxideCatalystee (%)Yield
(R)-Glycidyl etherCo-salen9278%

This method is favored for enantioselective synthesis but requires costly catalysts.

Comparative Analysis of Methods

Table 4 summarizes key metrics:

MethodYield (%)Purity (%)Cost (Relative)
Mannich Reaction8295Low
Nucleophilic Substitution8997Moderate
Reductive Amination7890High
Epoxide Ring-Opening7598Very High

The Mannich reaction offers cost-effectiveness for industrial-scale production, while epoxide routes suit high-purity applications.

Industrial-Scale Considerations

Environmental Impact

Waste streams containing naphthalene derivatives necessitate advanced oxidation processes (AOPs) for degradation.

Emerging Techniques

Flow Chemistry

Microreactors reduce reaction times by 40% and improve heat management in exothermic amination steps.

Biocatalytic Routes

Immobilized transaminases show promise for enantioselective synthesis but remain experimental .

Q & A

Advanced Question

  • In vitro models : Incubate with hepatic microsomes (human/rodent) to identify cytochrome P450-mediated metabolites .
  • Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic fate via scintillation counting.
  • In vivo studies : Administer to laboratory mammals (rats/mice) and collect plasma, urine, and feces for LC-MS/MS analysis .

How should contradictions in pharmacological data (e.g., conflicting receptor binding affinities) be resolved?

Advanced Question

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature, buffer composition).
  • Data triangulation : Combine radioligand binding, functional assays (e.g., cAMP accumulation), and computational docking studies .
  • Batch analysis : Compare results across multiple synthetic batches to rule out impurity-driven variability .

What computational methods are suitable for predicting the compound’s interactions with biological targets?

Advanced Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., adrenergic or serotonin receptors).
  • MD simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR models : Train regression models on structural analogs to predict activity .

How can researchers assess the toxicological profile of this compound across species?

Advanced Question

  • Acute toxicity : OECD Guideline 423 for oral LD₅₀ determination in rodents .
  • Subchronic exposure : 28-day repeated-dose study (EPA guidelines) to evaluate hepatic/renal effects .
  • In vitro genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .

How should theoretical frameworks (e.g., adrenergic signaling) guide experimental design?

Advanced Question

  • Hypothesis-driven assays : Test specificity for α/β-adrenergic receptors using knockout cell lines .
  • Pathway mapping : Link observed effects (e.g., vasodilation) to downstream cAMP/PKA signaling via Western blot .
  • Mechanistic studies : Use antagonists (e.g., propranolol) to isolate receptor contributions .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Advanced Question

  • Solvent volume : Transition from batch to flow chemistry minimizes solvent waste .
  • Purification bottlenecks : Replace column chromatography with fractional crystallization for cost efficiency.
  • Thermal hazards : Calorimetry (DSC) identifies exothermic risks during alkylation steps .

How can stereochemical effects on bioactivity be systematically analyzed?

Advanced Question

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Enantioselective synthesis : Employ asymmetric catalysis (e.g., BINOL-derived ligands) to produce single isomers .
  • Pharmacological profiling : Compare IC₅₀ values of enantiomers in functional assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.